dimethoxy-[(2-methyl-1,3-oxathiolan-2-yl)methylsulfanyl]-sulfanylidene-λ5-phosphane
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Overview
Description
dimethoxy-[(2-methyl-1,3-oxathiolan-2-yl)methylsulfanyl]-sulfanylidene-λ5-phosphane is a chemical compound with the molecular formula C7H15O3PS3. It contains a total of 29 atoms: 15 hydrogen atoms, 7 carbon atoms, 3 oxygen atoms, 1 phosphorus atom, and 3 sulfur atoms . This compound is known for its unique chemical properties and has various applications in scientific research and industry.
Preparation Methods
The synthetic routes and reaction conditions for dimethoxy-[(2-methyl-1,3-oxathiolan-2-yl)methylsulfanyl]-sulfanylidene-λ5-phosphane are not widely documented in publicly available sources. it is typically synthesized through a series of organic reactions involving the appropriate precursors and reagents. Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
dimethoxy-[(2-methyl-1,3-oxathiolan-2-yl)methylsulfanyl]-sulfanylidene-λ5-phosphane undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions would depend on the specific transformation desired. The major products formed from these reactions would vary based on the reaction conditions and the nature of the reagents used.
Scientific Research Applications
dimethoxy-[(2-methyl-1,3-oxathiolan-2-yl)methylsulfanyl]-sulfanylidene-λ5-phosphane has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it may be used to investigate biochemical pathways and interactions. In medicine, it could be explored for its potential therapeutic effects or as a tool for drug development. In industry, this compound might be utilized in the production of various chemical products or as a reagent in manufacturing processes .
Mechanism of Action
The mechanism of action of dimethoxy-[(2-methyl-1,3-oxathiolan-2-yl)methylsulfanyl]-sulfanylidene-λ5-phosphane involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways involved would depend on the context in which the compound is used. For example, in a biological setting, it might interact with enzymes or receptors to exert its effects. The detailed mechanism of action would require further research to elucidate.
Comparison with Similar Compounds
dimethoxy-[(2-methyl-1,3-oxathiolan-2-yl)methylsulfanyl]-sulfanylidene-λ5-phosphane can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include other organophosphorus compounds and sulfur-containing organic molecules. The uniqueness of this compound lies in its specific combination of atoms and the resulting chemical properties, which may offer distinct advantages in certain applications .
Properties
CAS No. |
1012-61-9 |
---|---|
Molecular Formula |
C7H15O3PS3 |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
dimethoxy-[(2-methyl-1,3-oxathiolan-2-yl)methylsulfanyl]-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C7H15O3PS3/c1-7(10-4-5-13-7)6-14-11(12,8-2)9-3/h4-6H2,1-3H3 |
InChI Key |
ZYHDGDKJUNEDOF-UHFFFAOYSA-N |
SMILES |
CC1(OCCS1)CSP(=S)(OC)OC |
Canonical SMILES |
CC1(OCCS1)CSP(=S)(OC)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AI 3-27071; AI-3-27071; AI3-27071 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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